Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate
Overview
Description
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group esterified with a methyl group and an amino group substituted with a pyridin-2-ylmethyl moiety
Mechanism of Action
Target of Action
Similar compounds have been evaluated against immortalized rat hepatic stellate cells (hsc-t6) .
Biochemical Pathways
Related compounds have shown anti-fibrotic activities , suggesting potential involvement in pathways related to fibrosis.
Result of Action
Related compounds have demonstrated anti-fibrotic activities .
Biochemical Analysis
Biochemical Properties
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form complexes with metal ions, which can influence its biochemical activity . For instance, it can bind to copper (II) ions, forming stable complexes that can be studied for their catalytic properties . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, affecting protein structure and function.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific enzymes and receptors . For example, this compound can inhibit certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, thereby impacting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can act as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and thus inhibiting enzymatic activity . It can also activate certain enzymes by stabilizing their active conformations. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate enzyme activity and gene expression without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as esterases, which hydrolyze the ester bond to produce the corresponding carboxylic acid and alcohol. This compound can also interact with cytochrome P450 enzymes, leading to oxidative metabolism and the formation of reactive intermediates. These metabolic processes can influence the overall activity and toxicity of this compound.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, and it may also be transported by specific carrier proteins . Once inside the cell, this compound can localize to different cellular compartments, including the cytoplasm and nucleus, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be targeted to specific organelles through post-translational modifications or by binding to targeting signals . For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism. Additionally, this compound can accumulate in the nucleus, where it can interact with DNA and transcription factors to regulate gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate typically involves the reaction of 2-aminomethylpyridine with methyl 2-bromobenzoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amino groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including ligands for coordination chemistry and catalysts for organic reactions.
Biology: The compound is investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including fibrosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl) Pyrimidine Derivatives: These compounds share the pyridin-2-yl group and exhibit similar biological activities, such as antifibrotic and anticancer properties.
2-Aminomethylpyridine Derivatives: These compounds are structurally related and are used in similar applications, including coordination chemistry and medicinal chemistry.
Uniqueness
Methyl 2-[(pyridin-2-ylmethyl)amino]benzoate is unique due to its ester functionality combined with the pyridin-2-ylmethyl group. This combination allows for versatile chemical modifications and a wide range of applications in different fields. Its ability to undergo various chemical reactions and form stable complexes with metal ions further enhances its utility .
Properties
IUPAC Name |
methyl 2-(pyridin-2-ylmethylamino)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-14(17)12-7-2-3-8-13(12)16-10-11-6-4-5-9-15-11/h2-9,16H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDSSMOFQNIHBTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262708 | |
Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
880494-17-7 | |
Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=880494-17-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-[(2-pyridinylmethyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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